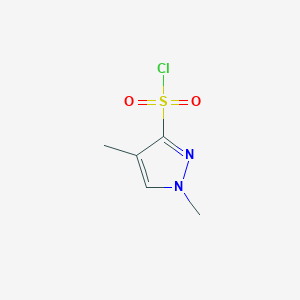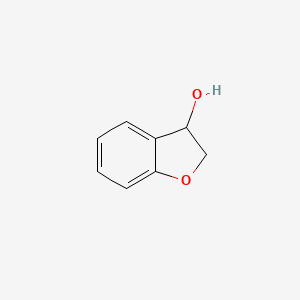
2,3-Dihydro-1-benzofuran-3-ol
Vue d'ensemble
Description
2,3-Dihydro-1-benzofuran-3-ol is a member of 1-benzofurans . It is a moiety found in many biologically significant natural products . It is involved in the preparation of biologically active molecules based on benzofuran-3-ones .
Synthesis Analysis
A new method for the preparation of enantiopure 2,2-disubstituted 2,3-dihydro-benzofuran-3-ols is described . A short synthesis is designed for obtaining various 2,2-disubstitued benzofuran-3-ols as racemic mixtures of the two possible syn and anti diastereoisomers, which can be separated after silylation .Molecular Structure Analysis
The molecular formula of this compound is C8H8O2 . Its molecular weight is 120.1485 . The IUPAC Standard InChI is InChI=1S/C8H8O/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 .Chemical Reactions Analysis
Benzofuran compounds are a class of compounds that are ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 188-189 °C (lit.) . It is soluble in alcohol, carbon disulfide, chloroform, and diethyl ether . Its density is 1.065 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Molecular Docking and Spectroscopic Properties
Research by Sagaama et al. (2020) focused on the molecular docking studies, structural, and spectroscopic properties of benzofuran-carboxylic acids derivatives. Their findings revealed these compounds' potential as inhibitors against cancer and microbial diseases due to their structural optimization and electronic properties, demonstrated through comprehensive computational analyses (Sagaama et al., 2020).
Antitumor Potential
Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans showing promising anticancer activity, especially against leukemia and breast cancer cell lines. These compounds were obtained through biomimetic oxidative dimerization and exhibited potential as antimitotic agents that inhibit tubulin polymerization (Pieters et al., 1999).
Synthetic Applications
Qin et al. (2017) reported efficient synthetic protocols for the preparation of libraries based on benzofuran and dihydrobenzofuran scaffolds. These compounds, integral in many biologically active natural and synthetic molecules, were synthesized to achieve variation in physicochemical properties, targeting diverse therapeutic applications (Qin et al., 2017).
Drug Molecule Synthesis
Huang et al. (2019) developed a method to synthesize 2,3-disubstituted benzofurans, leading to the synthesis of commercial drug molecules like benzbromarone and amiodarone. This study highlights the versatility of benzofuran compounds in drug synthesis and the potential for developing new therapeutics (Huang et al., 2019).
Tandem Annulation Strategies
Li et al. (2015) devised an eco-friendly method for constructing 2,3-difunctionalized benzofuran derivatives. This method emphasizes the efficiency and practicality of benzofuran compounds in pharmaceutical chemistry, showcasing their functional group tolerance and high atom economy (Li et al., 2015).
Mécanisme D'action
Target of Action
2,3-Dihydro-1-benzofuran-3-ol, a benzofuran derivative, has been found to exhibit strong biological activities Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to interact with their targets, leading to changes that contribute to their biological activities . For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could potentially influence its bioavailability.
Result of Action
Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may induce changes at the molecular and cellular levels that contribute to these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to strong acids and strong oxidizing agents, and should be kept away from them . Furthermore, the compound’s solubility in nonpolar solvents like ethanol and dimethylformamide could influence its action and efficacy in different environments.
Safety and Hazards
Orientations Futures
Benzofuran compounds have attracted much attention owing to their biological activities and potential applications as drugs . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, there is a need to collect the latest information in this promising area .
Analyse Biochimique
Cellular Effects
Benzofuran compounds have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzofuran compounds have been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
Benzofuran compounds have been shown to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran compounds have been shown to interact with various transporters or binding proteins .
Subcellular Localization
Benzofuran compounds have been shown to be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7,9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEBFJYAAKTMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5380-80-3 | |
| Record name | N-(2,5-dichlorobenzenesulfonyl)-6-(difluoromethyl)-5-oxo-5H,6H-imidazo[1,2-c]pyrimidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



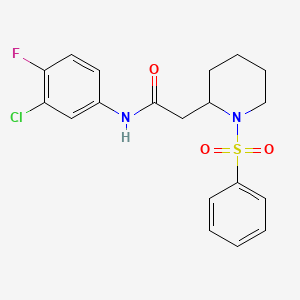

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2930215.png)

![N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2930221.png)
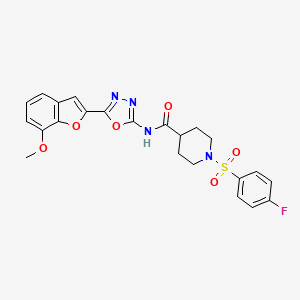
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2930223.png)
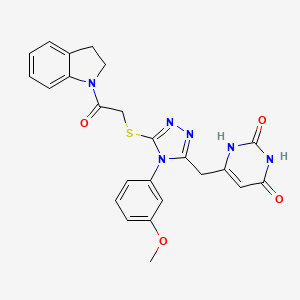


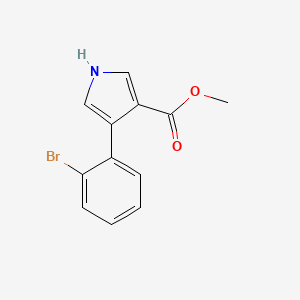
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2930231.png)
